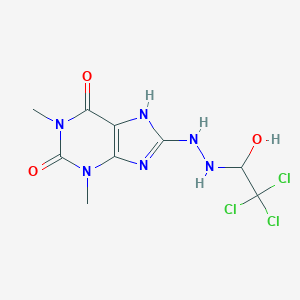
Imphilline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imphilline, also known as aminophylline, is a drug that has been used for many years as a bronchodilator and a treatment for asthma. It is a combination of theophylline and ethylenediamine, and it works by relaxing the smooth muscles in the airways, making it easier to breathe.
Applications De Recherche Scientifique
Imphilline has been used in scientific research for many years as a tool to study the effects of bronchodilators on the respiratory system. It has also been used to study the effects of adenosine receptor antagonists on the cardiovascular system. Imphilline is often used in animal models to simulate the effects of asthma and to test new drugs for the treatment of asthma.
Mécanisme D'action
Imphilline works by inhibiting the enzyme phosphodiesterase, which breaks down cyclic AMP (cAMP). By inhibiting this enzyme, Imphilline increases the levels of cAMP in the smooth muscles of the airways, which leads to relaxation of the muscles and dilation of the airways. Imphilline also blocks the adenosine receptors, which can cause constriction of the airways.
Effets Biochimiques Et Physiologiques
Imphilline has several biochemical and physiological effects on the body. It increases the levels of cAMP in the smooth muscles of the airways, which leads to relaxation of the muscles and dilation of the airways. Imphilline also increases the heart rate and cardiac output, which can lead to increased blood flow to the lungs and other organs. Imphilline has been shown to have anti-inflammatory effects on the respiratory system, which can help to reduce the symptoms of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
Imphilline has several advantages for lab experiments. It is a well-established drug that has been used in scientific research for many years. It is relatively inexpensive and easy to obtain. Imphilline can be used in animal models to simulate the effects of asthma and to test new drugs for the treatment of asthma.
However, there are also some limitations to the use of Imphilline in lab experiments. Imphilline has a narrow therapeutic window, which means that it can be toxic at high doses. It can also interact with other drugs, which can lead to adverse effects. Imphilline is also not suitable for use in human studies, as it has been associated with several side effects.
Orientations Futures
There are several future directions for research on Imphilline. One area of research is the development of new drugs that are more effective and have fewer side effects than Imphilline. Another area of research is the use of Imphilline in combination with other drugs to treat asthma and other respiratory diseases. Finally, there is a need for more research on the mechanisms of action of Imphilline and its effects on the respiratory and cardiovascular systems.
Conclusion:
In conclusion, Imphilline is a well-established drug that has been used in scientific research for many years. It is a bronchodilator that works by relaxing the smooth muscles in the airways, making it easier to breathe. Imphilline has several advantages for lab experiments, but there are also some limitations to its use. Future research on Imphilline should focus on the development of new drugs and the use of Imphilline in combination with other drugs to treat respiratory diseases.
Méthodes De Synthèse
Imphilline is synthesized by reacting theophylline with ethylenediamine in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified by recrystallization. The chemical structure of Imphilline is shown below:
Propriétés
Numéro CAS |
106131-93-5 |
|---|---|
Nom du produit |
Imphilline |
Formule moléculaire |
C9H11Cl3N6O3 |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
1,3-dimethyl-8-[2-(2,2,2-trichloro-1-hydroxyethyl)hydrazinyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H11Cl3N6O3/c1-17-4-3(5(19)18(2)8(17)21)13-7(14-4)16-15-6(20)9(10,11)12/h6,15,20H,1-2H3,(H2,13,14,16) |
Clé InChI |
GAVYWUKEMGINHW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O |
Synonymes |
imfilin imfiline imphilline imphylline TH 1506 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



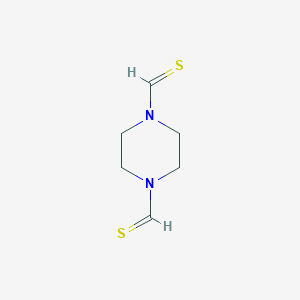
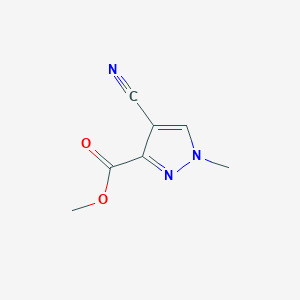
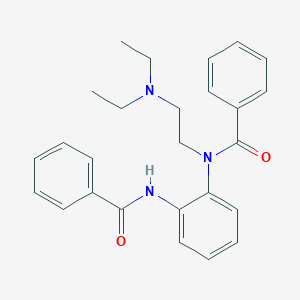
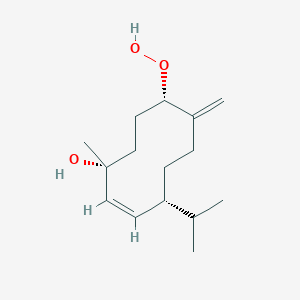
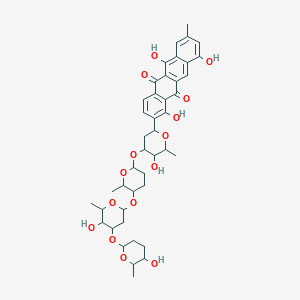
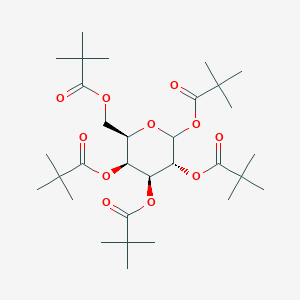
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
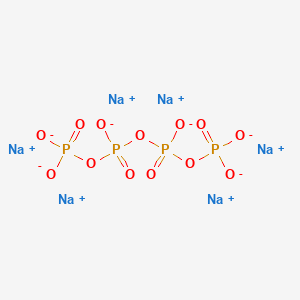
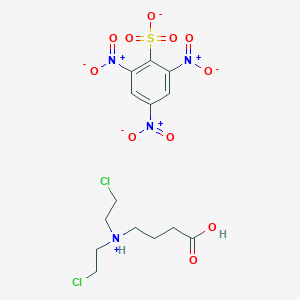

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
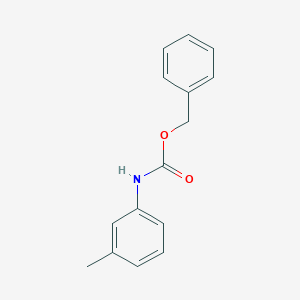
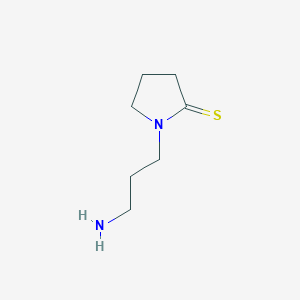
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)